molecular formula C13H16OSi B1624753 1-Phenyl-4-(trimethylsilyl)but-3-yn-2-one CAS No. 88768-84-7

1-Phenyl-4-(trimethylsilyl)but-3-yn-2-one

Cat. No. B1624753
CAS RN: 88768-84-7
M. Wt: 216.35 g/mol
InChI Key: LTMMBZAAXWLFCH-UHFFFAOYSA-N
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Description

1-Phenyl-4-(trimethylsilyl)but-3-yn-2-one is an organic compound that is widely used in the field of scientific research and industry. It is a liquid at room temperature .


Molecular Structure Analysis

The molecular formula of 1-Phenyl-4-(trimethylsilyl)but-3-yn-2-one is C13H16OSi . The InChI code is 1S/C13H18OSi/c1-15(2,3)10-9-13(14)11-12-7-5-4-6-8-12/h4-8,13-14H,11H2,1-3H3 .


Physical And Chemical Properties Analysis

1-Phenyl-4-(trimethylsilyl)but-3-yn-2-one is a liquid at room temperature . Its molecular weight is 218.37 .

Scientific Research Applications

Synthesis of Entecavir (BMS-200475)

1-Phenyl-4-(trimethylsilyl)but-3-yn-2-one: is utilized in the synthesis of Entecavir , an antiviral drug primarily used for treating hepatitis B infection . This compound serves as a precursor in the chemical synthesis, where its structural features are integral to forming the active pharmaceutical ingredient.

Asymmetric Bioreduction

This compound is involved in asymmetric bioreduction processes. Specifically, it is used to investigate its reduction to (S)-4-(trimethylsilyl)-3-butyn-2-ol using biocompatible water-immiscible ionic liquids (ILs) . This application is significant in the field of green chemistry and enantioselective synthesis.

Safety And Hazards

The compound has several hazard statements including H302, H315, H318, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

1-phenyl-4-trimethylsilylbut-3-yn-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16OSi/c1-15(2,3)10-9-13(14)11-12-7-5-4-6-8-12/h4-8H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTMMBZAAXWLFCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC(=O)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20446461
Record name 1-Phenyl-4-(trimethylsilyl)but-3-yn-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20446461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-4-(trimethylsilyl)but-3-yn-2-one

CAS RN

88768-84-7
Record name 1-Phenyl-4-(trimethylsilyl)but-3-yn-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20446461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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